2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide

Description

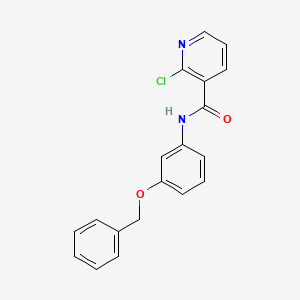

2-Chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a chlorine atom at the 2-position of the pyridine ring and a 3-phenylmethoxyphenyl substituent on the amide nitrogen. These compounds are typically investigated for their fungicidal properties, with structural variations influencing biological activity, solubility, and stability .

Properties

IUPAC Name |

2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c20-18-17(10-5-11-21-18)19(23)22-15-8-4-9-16(12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCSYWUBVASGTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=C(N=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 3-phenylmethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide and its analogs:

Physicochemical Properties

- Lipophilicity : Boscalid’s logP (3.1) reflects its hydrophobic nature, critical for foliar retention. In contrast, the thiophene-oxazole analog (C13H8ClN3O2S) has a lower logP (~2.5) due to heteroatoms, favoring aqueous environments .

- Thermal Stability : Boscalid’s crystalline structure (confirmed via X-ray crystallography using SHELX software) contributes to its stability under field conditions .

Biological Activity

2-Chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C17H16ClN O2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the chloro group and the carboxamide moiety allows for hydrogen bonding and hydrophobic interactions with target proteins, which may modulate their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human tumor cell lines, although the exact mechanism remains to be fully elucidated.

- Antimicrobial Properties : Some studies have indicated that this compound may exhibit antimicrobial activity, particularly against Gram-positive bacteria. This potential could be linked to its structural features that allow it to penetrate bacterial membranes.

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against various cancer lines | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibition of specific enzymes |

Case Studies

-

Study on Antitumor Activity :

A study conducted on the effects of this compound on human cancer cell lines showed significant inhibition of cell growth, with IC50 values indicating potent cytotoxicity. The study utilized several human tumor cell lines, including breast and prostate cancer models. -

Antimicrobial Efficacy :

In a comparative study assessing the antimicrobial activity of various compounds, this compound was found to be effective against Staphylococcus aureus and other Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Research Findings

Recent research has highlighted the need for further investigation into the pharmacokinetics and bioavailability of this compound. Understanding how the compound behaves in vivo will be crucial for determining its therapeutic potential.

Table 2: Research Gaps and Future Directions

| Research Area | Current Findings | Future Directions |

|---|---|---|

| Pharmacokinetics | Limited data on absorption and metabolism | Comprehensive pharmacokinetic studies |

| Mechanism of Action | Interaction with enzymes suggested | Detailed molecular dynamics simulations |

| Clinical Applications | Potential in oncology and infectious diseases | Clinical trials to assess efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.